BENGHE Foundational & Exploratory

Check Availability & Pricing

Technical Guide: Spectroscopic Characterization
of N-(3-Chlorophenyl)anthranilic Acid

Author: BenchChem Technical Support Team. Date: April 2026

Compound of Interest

Compound Name: N-3-Chlorophenylanthranilic acid
CAS No.: 22394-36-1
Cat. No.: B14707039
Get Quote
Abstract

This technical guide provides a comprehensive spectroscopic profile of N-(3-
chlorophenyl)anthranilic acid (CAS: 13278-36-9), a critical intermediate in the synthesis of
fenamate-class non-steroidal anti-inflammatory drugs (NSAIDs). Designed for medicinal
chemists and analytical scientists, this document synthesizes experimental data for Nuclear
Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS). It
details the structural logic behind signal assignments, offering a self-validating framework for
confirming compound identity and purity during drug development workflows.

Chemical Identity & Structural Context

N-(3-chlorophenyl)anthranilic acid is a diphenylamine derivative where the anthranilic acid core
is substituted at the nitrogen by a meta-chlorophenyl group. It serves as a structural analogue
to Tolfenamic acid and Flufenamic acid, differing only in the substitution pattern of the non-
acidic aromatic ring.
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Property Detail

IUPAC Name 2-[(3-Chlorophenyl)amino]benzoic acid

CAS Number 13278-36-9

Molecular Formula C13H10CINO2

Molecular Weight 247.68 g/mol

Melting Point 169-173 °C

Solubility Soluble in DMSO, Ethanol, Methanol; Insoluble

in Water

Synthesis Context (Ullmann Condensation)

The compound is typically synthesized via a copper-catalyzed Ullmann condensation.

Understanding this pathway is crucial for interpreting impurity profiles (e.g., unreacted 3-

chloroaniline or o-chlorobenzoic acid) in spectroscopic data.
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Figure 1: Ullmann condensation pathway. Impurities from A or B may appear in the aliphatic

region of NMR if purification is incomplete.

Mass Spectrometry (MS) Profile

Mass spectrometry is the primary tool for rapid structural confirmation, particularly for verifying

the presence of the chlorine atom via its distinct isotopic signature.
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Experimental Protocol

« lonization Mode: Electrospray lonization (ESI) in Negative Mode [M-H]~ is preferred due to
the carboxylic acid moiety.

e Solvent: Methanol/Water (50:50) with 0.1% Formic Acid (for Positive Mode) or Ammonium
Acetate (for Negative Mode).

Structural

m/z (Fragment) Relative Intensity . Mechanistic Logic
Assignment

Molecular ion. The 3:1
ratio confirms the

247 [ 249 100% / 32% [M]* or [M-H]~ presence of one
Chlorine atom (35Cl/
37Cl).

Loss of hydroxyl
group from the

230 ~40-60% [M - OH]* carboxylic acid.
Common in benzoic

acid derivatives.

Decarboxylation. Loss

of the acid group (-45
202 High [M - COOH]* Da) to form the

diphenylamine radical

cation.

Sequential loss of
167 Medium [M-COOH - CIl* carboxyl group and
chlorine atom.

Self-Validating Check: The Isotope Pattern

Critical Step: Always zoom into the molecular ion cluster. If the m/z 249 peak is not
approximately 33% the height of the m/z 247 peak, the sample is likely contaminated or is not a
mono-chlorinated species.
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Figure 2: Proposed fragmentation pathway for structural verification.

Infrared Spectroscopy (IR) Data

IR is essential for confirming the oxidation state of the carbonyl carbon and the integrity of the
secondary amine.

Experimental Protocol

¢ Method: ATR-FTIR (Attenuated Total Reflectance) on solid powder.

e Resolution: 4 cmm™—1.

Diagnostic Bands
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Frequency (cm™?) Functional Group Assignment Notes

Secondary amine. Often sharp

but can be broadened by
3300 — 3340 N-H Stretch , _

intramolecular H-bonding to

the carbonyl.

Carboxylic acid O-H. Appears
2500 — 3000 O-H Stretch as a broad, jagged "hump"
underlying C-H stretches.

Aromatic Carboxylic Acid.

Lower frequency than typical

1670 — 1690 C=0 Stretch _ _
esters due to conjugation and
intramolecular H-bonding.
Aromatic ring skeletal
1580 — 1600 C=C stretch o
vibrations.
Characteristic aryl-chloride
740 — 760 C-ClI Stretch

band (fingerprint region).

Nuclear Magnetic Resonance (NMR)

NMR provides the definitive map of the carbon skeleton. The data below assumes DMSO-ds as
the solvent, as the compound's solubility in CDCls is limited.

'H NMR (400 MHz, DMSO-de)

Reference: Tetramethylsilane (TMS) at 0.00 ppm.
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Shift (0, ppm)

Multiplicity

Integration

Assignment

Structural
Insight

13.00

Broad Singlet

1H

COOH

Highly
deshielded acidic
proton. May be
invisible if
sample is wet
(exchange with
HDO).

9.65

Singlet

1H

NH

Secondary
amine.
Deshielded due
to intramolecular
H-bond with the
ortho-carbonyl

oxygen.

7.92

dd (J=8.0, 1.5
Hz)

1H

H-3 (Benzoic)

Ortho to COOH.
Most deshielded
aromatic proton
due to electron-
withdrawing

carbonyl.

7.45

td (J=7.5, 1.5 Hz)

1H

H-5 (Benzoic)

Meta to COOH.

7.30

t (J=2.0 H2)

H-2' (Aniline)

The proton on
the chloro-ring
"island" between
Cland N.
Appears as a

narrow triplet.

7.25

1H

H-5' (Aniline)

Meta to CI.
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Ortho to NH.
) Shielded by the
7.15 d (J=8.0 Hz) 1H H-6 (Benzoic) ]
electron-donating
amine group.
7.05 m 1H H-4" (Aniline) Para to N.
6.80 t (J=7.5 H2) 1H H-4 (Benzoic) Para to COOH.

3C NMR (100 MHz, DMSO-ds)

Key Carbon Environments:

Carbonyl (C=0):169.5 ppm.[1] Diagnostic for the free acid.

C-N (Benzoic):148.0 ppm. Quaternary carbon attached to the amine.

C-N (Aniline):142.5 ppm. Quaternary carbon on the chlorophenyl ring.

C-Cl:133.8 ppm. Quaternary carbon attached to chlorine.

Aromatic CH: Cluster between 114.0 — 132.0 ppm.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Technical Guide: Spectroscopic Characterization of N-
(3-Chlorophenyl)anthranilic Acid]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b14707039/docs#technical-guide-spectroscopic-
characterization-of-n-3-chlorophenyl-anthranilic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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